2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound is a synthetic pyrimidinone derivative featuring a sulfanyl acetamide bridge linked to a 5-methyl-1,2-oxazol-3-yl group. Its core structure includes a dihydropyrimidin-4-one ring substituted with a 4-chlorophenyl group at position 1 and an amino group at position 4. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and anticancer agents, due to their ability to modulate enzymatic activity and protein-ligand interactions .
Properties
IUPAC Name |
2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S/c1-9-6-13(21-25-9)19-15(24)8-26-16-20-14(23)7-12(18)22(16)11-4-2-10(17)3-5-11/h2-7H,8,18H2,1H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCPKTHFJGGVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling of the Rings: The final step involves coupling the pyrimidine and oxazole rings through a thiol-ene reaction, where a thiol group on the pyrimidine reacts with an alkene on the oxazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound’s potential as a bioactive molecule is of interest. It can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Below is a detailed comparison:
Structural Analogs from Published Literature
2.1.1. 2-{[6-Amino-1-(3-Methylphenyl)-4-Oxo-1,4-Dihydropyrimidin-2-yl]Sulfanyl}-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Acetamide ()
- Core Differences: Pyrimidinone Substituent: 3-Methylphenyl vs. 4-chlorophenyl. Heterocyclic Moiety: 1,3-Thiazol-2-yl with a 4-methoxyphenyl group vs. 1,2-oxazol-3-yl with 5-methyl.
- Synthetic Implications: Both compounds likely derive from nucleophilic substitution on the pyrimidinone ring, but the heterocycle synthesis (thiazole vs. oxazole) may require distinct cyclization reagents (e.g., Lawesson’s reagent for thiazoles).
2.1.2. Coupling Products from Diazonium Salts () Compounds such as 13a–e in share acetamide backbones but differ in core structure (e.g., cyanoacetanilide-hydrazinylidene vs. pyrimidinone-sulfanyl). These analogs highlight divergent synthetic routes:
- Synthesis: Diazonium salt coupling () vs. pyrimidinone functionalization.
Functional Comparison
Potential Bioactivity
- The 4-chlorophenyl group may enhance cytotoxicity, as seen in chlorinated chemotherapeutics .
- Analog : The thiazole moiety’s sulfur could improve DNA intercalation, while the 4-methoxyphenyl group may reduce toxicity compared to chloro-substituted analogs.
- Compounds: Cyano groups may target cysteine residues in enzymes, suggesting protease or kinase inhibition .
Research Findings and Data Gaps
- Synthesis: Both the target compound and analog require multi-step synthesis, including pyrimidinone ring formation and heterocycle coupling. ’s diazonium salt method offers an alternative route for acetamide derivatives .
- Bioactivity Data: Limited empirical data are provided in the evidence. Further studies are needed to compare IC₅₀ values against cancer cell lines or enzymatic targets.
- Structural Insights : X-ray crystallography (using SHELX, as in ) could clarify conformational differences between chloro- and methyl-substituted derivatives .
Biological Activity
Overview
The compound 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic organic compound that exhibits a range of biological activities. This compound, derived from the dihydropyrimidine scaffold, has been explored for its potential therapeutic applications in various fields, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidine compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound has not been extensively tested in isolation for its antimicrobial properties; however, its structural analogs have shown promising results.
Anticancer Potential
Dihydropyrimidine derivatives are recognized for their anticancer activities. The introduction of specific substituents on the pyrimidine ring can enhance their efficacy against different cancer cell lines. Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in various biochemical pathways. For example, dihydropyrimidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and urease effectively . These inhibitory actions suggest potential applications in treating conditions like Alzheimer's disease and other disorders where enzyme modulation is beneficial.
Research Findings
Recent studies have highlighted the biological activity of compounds related to this compound. Key findings include:
- Antibacterial Activity : A study demonstrated that certain dihydropyrimidine derivatives exhibited complete mortality against mosquito larvae at specific concentrations .
- Anticancer Activity : Compounds structurally related to this compound were found to show significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could interact with cellular targets through hydrogen bonding and hydrophobic interactions, which are crucial for their biological efficacy .
Data Tables
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antibacterial | Methyl 4-(4-chlorophenyl)-8-iodo... | 100% mortality at 4 µg/mL |
| Anticancer | Dihydropyrimidine derivative | Significant cytotoxicity |
| Enzyme Inhibition | Various dihydropyrimidines | Strong AChE inhibition |
Case Studies
- Antimicrobial Efficacy : A study published in Chem Biol Drug Des evaluated a series of dihydropyrimidine derivatives for their antimicrobial properties. The results indicated that modifications on the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria .
- Cytotoxic Evaluation : Another investigation focused on the anticancer effects of related compounds showed that they induced apoptosis in breast cancer cell lines through mitochondrial pathway activation .
Q & A
Q. How can researchers optimize the synthesis of 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide to improve yield and purity?
Methodological Answer:
- Key Variables: Adjust molar ratios of reactants (e.g., pyrimidinone and thiol intermediates), solvent selection (e.g., DMSO or ethanol), and reaction time/temperature.
- Monitoring Tools: Use 1H NMR to track reaction progress and confirm intermediate formation (e.g., amine/imine tautomer ratios) .
- Purification: Recrystallization or column chromatography can isolate the final compound. For example, yields >70% were achieved using ethanol recrystallization in structurally similar pyrimidinone derivatives .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H NMR: Identify characteristic peaks such as NH protons (δ 10.10–13.30 ppm for amid/amine groups) and aromatic protons (δ 7.28–7.58 ppm) .
- Elemental Analysis: Validate empirical formulas (e.g., C, N, S content within ±0.03% of theoretical values) .
- Mass Spectrometry: Confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21 for analogous compounds) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C.
- Analytical Monitoring: Use HPLC to quantify degradation products over time. Similar pyrimidinone derivatives showed stability in neutral buffers but hydrolyzed under extreme acidic/basic conditions .
Advanced Research Questions
Q. How can tautomeric equilibria (amine vs. imine forms) in this compound be experimentally resolved?
Methodological Answer:
- Variable-Temperature NMR (VT-NMR): Observe dynamic proton shifts (e.g., NH peaks at δ 11.20 and 10.40 ppm coalescing at higher temperatures) to quantify tautomer ratios .
- Computational Modeling: Density Functional Theory (DFT) can predict tautomer stability. For example, a 50:50 amine:imine ratio was observed in related compounds .
Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Factorial Design: Vary substituents (e.g., 4-chlorophenyl vs. dichlorophenyl) and assess biological activity (e.g., antimicrobial or enzyme inhibition).
- Data Analysis: Use ANOVA to identify statistically significant substituent effects. Analogous thiazole derivatives showed enhanced activity with electron-withdrawing groups .
Q. How can researchers leverage computational tools to predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations: Employ Gaussian or COMSOL to model reaction pathways (e.g., sulfanyl group nucleophilic substitution).
- Reaction Path Search: Use ICReDD’s approach to narrow optimal conditions via computational screening (e.g., solvent polarity effects on activation energy) .
Q. What methodologies are effective for analyzing contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework: Compare assay conditions (e.g., cell lines, concentrations) and purity data (e.g., HPLC traces vs. elemental analysis).
- Dose-Response Curves: Replicate experiments with standardized protocols to resolve discrepancies. For example, impurities >5% in pyrimidinone analogs skewed IC50 values .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scaling up synthesis?
Methodological Answer:
- Central Composite Design (CCD): Test variables (temperature, catalyst loading, solvent volume) to maximize yield.
- Response Surface Methodology (RSM): Generate predictive models for industrial-scale conditions. Statistical optimization reduced trial runs by 60% in similar syntheses .
Q. What advanced characterization techniques are required to study intermolecular interactions (e.g., hydrogen bonding) in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
